4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
Overview
Description
4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butanamide backbone substituted with a 2-methylphenoxy group and a 4-sulfamoylphenyl group. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry, due to their antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide typically involves the following steps:
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Formation of the Butanamide Backbone: : The initial step involves the preparation of the butanamide backbone. This can be achieved through the reaction of butanoic acid with ammonia or an amine under dehydrating conditions to form butanamide.
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Introduction of the 2-methylphenoxy Group: : The next step involves the introduction of the 2-methylphenoxy group. This can be done through a nucleophilic substitution reaction where the butanamide is reacted with 2-methylphenol in the presence of a suitable base such as sodium hydride or potassium carbonate.
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Introduction of the 4-sulfamoylphenyl Group: : The final step involves the introduction of the 4-sulfamoylphenyl group. This can be achieved through a sulfonation reaction where the intermediate product is reacted with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Bases such as sodium hydride, potassium carbonate, and acids such as hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituents.
Scientific Research Applications
4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide moiety, which is known for its antibacterial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication, leading to their death.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylphenoxy)-N-(4-aminophenyl)butanamide: Similar structure but with an amino group instead of a sulfonamide group.
4-(2-methylphenoxy)-N-(4-nitrophenyl)butanamide: Similar structure but with a nitro group instead of a sulfonamide group.
4-(2-methylphenoxy)-N-(4-hydroxyphenyl)butanamide: Similar structure but with a hydroxyl group instead of a sulfonamide group.
Uniqueness
4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is unique due to its sulfonamide moiety, which imparts significant antibacterial properties. This makes it a valuable compound in medicinal chemistry for the development of new antibacterial agents.
Properties
IUPAC Name |
4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-5-2-3-6-16(13)23-12-4-7-17(20)19-14-8-10-15(11-9-14)24(18,21)22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMGFNFHPWJMDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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